N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine

Catalog No.
S15701076
CAS No.
M.F
C13H22N2
M. Wt
206.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyr...

Product Name

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrrolidin-3-amine

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

InChI

InChI=1S/C13H22N2/c1-15-5-4-13(9-15)14-8-12-7-10-2-3-11(12)6-10/h2-3,10-14H,4-9H2,1H3

InChI Key

QLOWAOITBSQNDQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2CC3CC2C=C3

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine is a complex organic compound characterized by a bicyclic structure combined with a pyrrolidine moiety. The bicyclo[2.2.1]heptene framework contributes to its unique three-dimensional shape, which is crucial for its interactions in biological systems. The presence of the amine group and the methyl substitution on the pyrrolidine ring adds to its potential reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: If the compound is subjected to electrophilic conditions, the bicyclic system may participate in aromatic substitution reactions.
  • Hydrogenation: The double bond in the bicyclo[2.2.1]heptene can be hydrogenated under catalytic conditions to yield saturated derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine has shown potential biological activities, particularly in the inhibition of specific proteins such as anoctamin 6, which is involved in various cellular processes including ion transport and cell signaling . The compound's structure suggests it may interact with biological targets through mechanisms such as:

  • Receptor Binding: Its structural features may allow it to bind selectively to certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: The presence of an amine group could facilitate interactions with active sites of enzymes, inhibiting their function.

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be performed to form the bicyclic structure.
  • Amine Alkylation: The introduction of the bicyclic moiety to a pyrrolidine derivative can be accomplished through alkylation reactions.
  • Functional Group Transformations: Utilizing various functional group transformations allows for the introduction of necessary substituents such as methyl groups or other functional groups.

These methods provide flexibility in designing analogs with varied properties.

The compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting ion channels or receptors.
  • Chemical Biology: It can be used as a tool compound in studies examining protein interactions and cellular signaling pathways.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific mechanical or chemical properties.

Interaction studies are crucial for understanding how N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine interacts with biological macromolecules:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with target proteins.
  • Cellular Assays: Evaluating the effects of the compound on cell viability, proliferation, or specific signaling pathways provides insights into its biological relevance.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine, which can be compared based on their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Bicyclo[3.3.0]octane derivativeDifferent bicyclic frameworkPotential receptor modulationMore rigid structure
Norbornene derivativesSimilar bicyclic systemUsed in polymerization processesIndustrial applications
Pyrrolidine analogsVariations in substitutionDiverse pharmacological profilesBroader range of activities

This comparison highlights how structural variations influence biological activity and application potential.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.178298710 g/mol

Monoisotopic Mass

206.178298710 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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